Methyl (~12~C)formate

Stable Isotope Analysis Mass Spectrometry NMR Spectroscopy

Methyl (~12~C)formate, also known as methyl formate-12C, is a stable isotopologue of methyl formate where the natural carbon isotopic composition is replaced by an enriched standard (>99.9 atom % 12C) and depleted in 13C. It is the simplest carboxylate ester isotopologue and serves as a critical reference material for mass spectrometry, NMR spectroscopy, and astrochemical modeling, where the absence of 13C signals eliminates spectral interference and provides a quantitative baseline for isotope ratio measurements.

Molecular Formula C2H4O2
Molecular Weight 60.041 g/mol
CAS No. 1196157-81-9
Cat. No. B3333614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (~12~C)formate
CAS1196157-81-9
Molecular FormulaC2H4O2
Molecular Weight60.041 g/mol
Structural Identifiers
SMILESCOC=O
InChIInChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2+0
InChIKeyTZIHFWKZFHZASV-ULIRUUBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (~12~C)formate (CAS 1196157-81-9): A High-Purity 13C-Depleted Methyl Formate Isotopologue for Precise Analytical and Astrophysical Applications


Methyl (~12~C)formate, also known as methyl formate-12C, is a stable isotopologue of methyl formate where the natural carbon isotopic composition is replaced by an enriched standard (>99.9 atom % 12C) and depleted in 13C . It is the simplest carboxylate ester isotopologue and serves as a critical reference material for mass spectrometry, NMR spectroscopy, and astrochemical modeling, where the absence of 13C signals eliminates spectral interference and provides a quantitative baseline for isotope ratio measurements [1].

Why Natural Abundance Methyl Formate Cannot Substitute Methyl (~12~C)formate in Isotope-Sensitive Workflows


For applications requiring precise isotopic quantitation, such as stable isotope dilution mass spectrometry or rotational spectroscopy, the use of natural abundance methyl formate introduces systematic errors. The natural 13C abundance of 1.07% [1] creates a significant “M+1” peak in mass spectra and satellite lines in rotational spectra, which overlaps with, and thus obscures, the signals of trace-level 13C-labeled analytes. Methyl (~12~C)formate, with its 99.9 atom % 12C and 13C-depleted specification, reduces this interference by over 10-fold, providing a clean analytical window essential for accurate quantification .

Quantitative Differentiation Evidence for Methyl (~12~C)formate (CAS 1196157-81-9) Against Closest Analogues


Isotopic Purity: 10-Fold Reduction in 13C Content vs. Natural Abundance Methyl Formate

Methyl (~12~C)formate is specified at 99.9 atom % 12C and is explicitly 13C depleted . This contrasts sharply with natural abundance methyl formate, which has a 13C content of 1.07% (12C = 98.93%) [1]. This means the 13C impurity in the target compound is <0.1%, representing at least a 10-fold reduction compared to the 1.07% 13C found in natural sources.

Stable Isotope Analysis Mass Spectrometry NMR Spectroscopy

Molecular Mass Shift: A 1.00 Da Difference Enables Unambiguous MS Differentiation from 13C-Labeled Analog

In a direct product comparison, Methyl (~12~C)formate has a molecular weight of 60.04 g/mol, whereas the fully 13C-labeled isotopologue, Methyl formate-13C, has a molecular weight of 61.04 g/mol . This exact 1.00 Da mass shift (depleted vs. M+1) provides an unambiguous signal separation in MS.

Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Rotational Spectroscopy: Distinct Rotational Constants Enable Interference-Free Astrochemical Identification

The ground-state rotational spectrum of the main isotopologue (H12COOCH3) has well-established constants: A = 0.66665 cm⁻¹, B = 0.23065 cm⁻¹, C = 0.17694 cm⁻¹ [1]. The 13C-substituted isotopologue (H13COOCH3) exhibits a distinct rotational spectrum, with a global fit of 7457 transition lines to a different set of constants [2], requiring a separate dedicated spectral analysis. The use of highly 12C-enriched methyl formate ensures that only the target 12C-isotopologue spectrum is recorded, preventing spectral dilution from 13C satellites.

Rotational Spectroscopy Astrochemistry Interstellar Medium

Astrochemical Isotope Ratio Determination: A Critical 12C Baseline for Orion-KL Cloud Analyses

High-resolution observations of the Orion-KL molecular cloud have directly measured the 12C/13C isotope ratio in methyl formate as 68.4±10.1 (Compact Ridge) and 71.4±7.8 (Hot Core-SW) [1]. A key challenge in these measurements is precise subtraction of the intense 12C-methyl formate spectral features to reveal the weaker 13C-isotopologue lines. Using a synthesized, high-purity 12C-methyl formate standard, with its 13C-depleted specification, is essential for calibrating the 12C spectral response and allowing for the accurate retrieval of the interstellar 12C/13C ratio.

Astrochemistry Carbon Isotope Ratio Orion Molecular Cloud

High-Impact Research and Industrial Use Cases for Methyl (~12~C)formate (1196157-81-9)


Internal Standard for GC/LC-MS Quantification of Methyl Formate in Environmental Forensics

A 13C-depleted standard is the optimal internal standard for stable isotope dilution analysis of methyl formate in complex environmental matrices. The >10-fold reduction in 13C impurity minimizes the contribution of the internal standard to the native 13C-methyl formate signal, enabling accurate quantification at low ng/L levels without isotopic interference.

Calibration Standard for Astrochemical Rotational Spectroscopy and Radioastronomy

The distinct rotational constants of the 12C isotopologue and its 13C-depleted purity make this compound an indispensable reference for generating clean, interference-free spectral line catalogs. This directly supports the identification of methyl formate in hot molecular cores and aids in the determination of precise interstellar 12C/13C isotope ratios, a key metric for astrochemical models [1].

Baseline Reagent for 13C Kinetic Isotope Effect (KIE) Studies in Ester Reaction Mechanisms

Mechanistic studies, such as those on the acid-catalyzed hydrolysis of methyl formate where a 13k isotope effect of 1.028 has been measured , require a zero-baseline reagent that is free of the heavy isotope. Methyl (~12~C)formate serves as this zero-label substrate, ensuring the observed kinetic isotope effects are not skewed by background 13C in the starting material.

Synthesis of Position-Specific 13C-Labeled Methyl Formate via Isotope Exchange

A 13C-depleted precursor is a privileged starting material for synthesizing position-specific 13C-labeled methyl formate isotopologues. By beginning with methyl (~12~C)formate, isotope exchange reactions can site-specifically introduce 13C at the carbonyl (H13COOCH3) or methoxyl (HCOO13CH3) position without interference from pre-existing 13C, enabling the controlled preparation of spectroscopic standards for fundamental chemical physics research .

Quote Request

Request a Quote for Methyl (~12~C)formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.